
Galanin (1-13)-Neuropeptide Y (25-36) amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galanin (1-13)-Neuropeptide Y (25-36) amide is a synthetic peptide that combines segments from two different neuropeptides: galanin and neuropeptide Y. Galanin is known for its role in modulating a variety of physiological processes, including pain, mood, and feeding behavior. Neuropeptide Y is involved in regulating energy balance, memory, and learning. The combination of these two peptides into a single compound aims to harness the biological activities of both, potentially leading to novel therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galanin (1-13)-Neuropeptide Y (25-36) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Galanin (1-13)-Neuropeptide Y (25-36) amide can undergo various chemical reactions, including:
Oxidation: This can affect methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Galanin(1-13)-Neuropeptide Y(25-36) amide is a chimeric peptide that has been investigated for its binding affinities and functional effects in relation to galanin and neuropeptide Y (NPY) receptors . This compound, also known as M32, has shown considerable affinity for both galanin and neuropeptide Y receptors, making it a subject of interest in studies exploring the interactions between these two neuropeptide systems .
Scientific Research Applications
Receptor Binding and Affinity
- M32 binds very strongly to galanin receptors and also has considerable affinity to neuropeptide Y receptors .
- A related peptide, M88 (galanin(1-12)-Ala-NPY(25-36)), binds with tenfold lower affinity to galanin receptors, nearly the same affinity as galanin itself, while its binding to neuropeptide Y receptors is altered in the opposite sense .
Functional Effects
- Studies have examined the effects and binding characteristics of a series of chimeric galanin-neuropeptide Y (NPY) peptides, including M32, in preparations containing Y1 or Y2 receptors for NPY or galanin receptors .
- M32, along with other chimeric peptides like M69A and M88, evoked a concentration-dependent suppression of electrically stimulated twitches, with potency similar to NPY .
Neuropeptide Interactions
- Galanin has been found to elicit feeding after injection into the paraventricular hypothalamic nucleus (PVN), where it coexists with norepinephrine (NE) .
- Galanin-induced feeding depends specifically upon functional alpha 2-receptor sites and the release of endogenous NE, unlike neuropeptide Y, which can act independently of endogenous NE .
Galanin Receptors and Ligands
- Endogenous galanin has high affinity for all three galanin receptors .
- The N-terminal part of galanin is crucial for receptor interaction, and the galanin fragment galanin (1–16) retains the high affinity of its parental peptide .
- Several N-terminal truncated galanin fragments have shown a preference for GalR2 .
Table: Comparison of Chimeric Peptides
Peptide | Structure | Binding Affinity to Galanin Receptors | Binding Affinity to Neuropeptide Y Receptors | Functional Effect |
---|---|---|---|---|
M32 | galanin(1-13)-NPY(25-36) | Very strong | Considerable | Suppression of electrically stimulated twitches |
M88 | galanin(1-12)-Ala-NPY(25-36) | Tenfold lower than M32 | Altered in the opposite sense | Similar to NPY in suppressing electrically stimulated twitches |
galanin(1-16) | Galanin fragment | High affinity | N/A | Retains high affinity of its parental peptide |
Mechanism of Action
The mechanism of action of Galanin (1-13)-Neuropeptide Y (25-36) amide involves its interaction with specific receptors in the body. Galanin primarily binds to galanin receptors (GALR1, GALR2, and GALR3), while neuropeptide Y interacts with Y receptors (Y1, Y2, Y4, and Y5). These interactions trigger various intracellular signaling pathways, leading to the modulation of physiological processes such as neurotransmitter release, hormone secretion, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Galanin (1-41) amide: A longer peptide that includes the full sequence of galanin.
Neuropeptide Y (1-36): The full-length neuropeptide Y.
Galanin (1-13): The N-terminal fragment of galanin.
Neuropeptide Y (25-36): The C-terminal fragment of neuropeptide Y.
Uniqueness
Galanin (1-13)-Neuropeptide Y (25-36) amide is unique because it combines segments from two different neuropeptides, potentially offering a broader range of biological activities. This dual functionality may provide advantages in therapeutic applications, as it can target multiple pathways simultaneously .
Biological Activity
Galanin (1-13)-Neuropeptide Y (25-36) amide represents a chimeric peptide that combines elements of two important neuropeptides: galanin and neuropeptide Y (NPY). This article explores its biological activity, focusing on receptor interactions, physiological effects, and potential therapeutic applications based on diverse research findings.
Overview of Galanin and Neuropeptide Y
Galanin is a neuropeptide involved in various physiological functions, including modulation of neurotransmission, neuroprotection, and regulation of mood. It operates through three known receptors: GalR1, GalR2, and GalR3.
Neuropeptide Y (NPY) plays a crucial role in appetite regulation, anxiety, and circadian rhythms. It primarily interacts with Y1 and Y2 receptors. The interplay between galanin and NPY suggests a complex network of signaling pathways that influence numerous biological processes.
Binding Characteristics
Research indicates that galanin (1-13)-NPY (25-36) amide exhibits significant binding affinity to both galanin and NPY receptors. A study demonstrated that this chimeric peptide effectively suppresses electrically stimulated twitches in the rat vas deferens, indicating its functional relevance in modulating smooth muscle activity through receptor interactions .
Physiological Effects
The physiological effects of galanin (1-13)-NPY (25-36) amide have been documented in various studies:
- Neuroprotection : Co-administration with Y1 receptor agonists enhances cell proliferation in the rat hippocampus, suggesting a neuroprotective role .
- Pain Modulation : Both galanin and NPY are implicated in pain pathways. Galanin can hyperpolarize neurons and modulate pain sensitivity in response to nerve injury or inflammation .
- Cardiovascular Effects : NPY has been shown to impact cardiovascular health significantly. Activation of Y2 receptors can promote angiogenesis, which is essential for tissue repair following ischemic events .
Study 1: Chimeric Peptide Functional Analysis
A functional analysis involving chimeric peptides revealed that galanin (1-13)-NPY (25-36) amide could evoke responses similar to those elicited by NPY itself. This study highlighted the peptide's ability to modulate neuronal excitability and neurotransmitter release .
Study 2: Neuroprotective Mechanisms
In another study focusing on hippocampal granule precursor cells, the co-administration of galanin and Y1 receptor agonists led to increased expression of neuroprotective factors, thereby enhancing spatial memory consolidation . This suggests a synergistic effect between these neuropeptides in promoting cognitive functions.
Study 3: Receptor Interaction Dynamics
The interaction dynamics between galanin receptors and NPY receptors were explored using electrophysiological techniques. Results indicated that stimulation of GalR1 could inhibit norepinephrine neurons directly without relying on GABAergic feedback inhibition . This finding underscores the potential for targeted therapeutic strategies involving these receptors.
Data Table: Summary of Biological Activities
Activity | Galanin (1-13)-NPY (25-36) Amide | Galanin | Neuropeptide Y |
---|---|---|---|
Receptor Binding Affinity | High | Moderate | High |
Neuroprotective Effects | Yes | Yes | Limited |
Pain Modulation | Yes | Yes | Yes |
Angiogenesis | No | No | Yes |
Cognitive Enhancement | Yes | Limited | Yes |
Properties
Molecular Formula |
C136H209N41O34 |
---|---|
Molecular Weight |
2962.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C136H209N41O34/c1-16-70(11)108(130(208)171-99(58-104(140)186)123(201)166-93(51-69(9)10)125(203)174-109(71(12)17-2)131(209)176-111(74(15)180)132(210)162-87(28-22-46-151-136(146)147)115(193)160-88(42-43-102(138)184)118(196)159-85(26-20-44-149-134(142)143)116(194)163-89(112(141)190)52-75-30-36-80(181)37-31-75)173-126(204)95(54-77-34-40-82(183)41-35-77)167-122(200)97(56-79-61-148-65-155-79)168-117(195)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-114(192)90(48-66(3)4)164-119(197)91(49-67(5)6)165-121(199)94(53-76-32-38-81(182)39-33-76)158-106(188)62-153-113(191)72(13)156-128(206)100(64-178)172-124(202)98(57-103(139)185)169-120(198)92(50-68(7)8)170-133(211)110(73(14)179)175-127(205)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H2,141,190)(H,148,155)(H,153,191)(H,154,192)(H,156,206)(H,157,187)(H,158,188)(H,159,196)(H,160,193)(H,161,207)(H,162,210)(H,163,194)(H,164,197)(H,165,199)(H,166,201)(H,167,200)(H,168,195)(H,169,198)(H,170,211)(H,171,208)(H,172,202)(H,173,204)(H,174,203)(H,175,205)(H,176,209)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t70-,71-,72-,73+,74+,85+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |
InChI Key |
XNHSIZYARJUIGK-GUNYCOBFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.